molecular formula C10H13N B8719315 (E)-4-phenylbut-3-en-1-amine

(E)-4-phenylbut-3-en-1-amine

Cat. No.: B8719315
M. Wt: 147.22 g/mol
InChI Key: CBYAPCMTYUIARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-phenylbut-3-en-1-amine is an organic compound that belongs to the class of phenylbutylamines It is characterized by a phenyl group attached to a butenylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-phenylbut-3-en-1-amine typically involves the reaction of 4-phenyl-3-buten-2-one with ammonia or an amine under specific conditions. One common method includes the reduction of 4-phenyl-3-buten-2-one using a reducing agent such as sodium borohydride, followed by amination.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 4-phenyl-3-buten-2-one in the presence of ammonia. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (E)-4-phenylbut-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products:

    Oxidation: 4-Phenyl-3-buten-2-one.

    Reduction: 4-Phenyl-butylamine.

    Substitution: Various substituted phenylbutylamines depending on the substituent introduced.

Scientific Research Applications

(E)-4-phenylbut-3-en-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: It is used in studies related to neurotransmitter activity due to its structural similarity to biogenic amines.

    Medicine: Research indicates its potential as a dual dopamine/serotonin releaser, making it a candidate for developing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-4-phenylbut-3-en-1-amine involves its interaction with biogenic amine transporters. It acts as a potent dual dopamine/serotonin releaser, which means it can increase the levels of these neurotransmitters in the synaptic cleft by promoting their release from presynaptic neurons. This action is mediated through its binding to and modulation of dopamine and serotonin transporters .

Comparison with Similar Compounds

    1-Methyl-4-phenyl-but-3-enylamine: Similar structure but with a methyl group, showing different pharmacological properties.

    4-Phenyl-butylamine: Saturated analog with different reactivity and applications.

    Phenylamine (Aniline): Lacks the butenyl chain, leading to different chemical behavior and uses.

Uniqueness: (E)-4-phenylbut-3-en-1-amine is unique due to its unsaturated butenyl chain, which imparts distinct chemical reactivity and biological activity compared to its saturated and simpler analogs .

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

4-phenylbut-3-en-1-amine

InChI

InChI=1S/C10H13N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9,11H2

InChI Key

CBYAPCMTYUIARL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-phenyl-but-3-enoic acid amide (5.0 g, 31 mmol) in 250 mL dichloromethane was cooled to 0° C. Diisobutylaluminum hydride (1 M in dichloromethane, 250 mL) was added and the resulting homogeneous mixture was allowed to slowly warm to rt. The reaction was stirred for 4 days then quenched by carefully pouring the mixture onto 200 mL of 1:1 water/methanol at 0° C. The aluminum salts were removed by filtration and washed with methanol. The combined filtrate was collected and the volatile material was removed by a rotary evaporator to give of 4-phenyl-but-3-enylamine (3.62 g, 79%) as a pale yellow oil.
Name
4-phenyl-but-3-enoic acid amide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

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